7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure with 1,3-dimethyl and 2,4-dioxo functional groups. Key structural features include:
- Position 7 substitution: A benzyl group (C₆H₅CH₂-), introducing aromaticity and steric bulk.
- Position 6 substitution: A carboxamide group with an N-linked 3-isopropoxypropyl chain (CH₂CH₂CH₂-O-CH(CH₃)₂), contributing ether-based hydrophilicity and branched alkyl hydrophobicity.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-propan-2-yloxypropyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-15(2)30-12-8-11-23-19(27)18-13-17-20(24(3)22(29)25(4)21(17)28)26(18)14-16-9-6-5-7-10-16/h5-7,9-10,13,15H,8,11-12,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSOPMWZIOEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are mTOR kinase and PI3 kinase. These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets, mTOR kinase and PI3 kinase, by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway. This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinase, this compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and survival due to the inhibition of mTOR and PI3 kinase. This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment.
Biological Activity
7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.
- Molecular Formula : C₁₈H₂₃N₅O₄
- Molecular Weight : Approximately 344.36 g/mol
- CAS Number : 1086386-28-8
The biological activity of this compound is primarily attributed to its interaction with receptor tyrosine kinases (RTKs), specifically:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Epidermal Growth Factor Receptor (EGFR)
Inhibition of these receptors leads to reduced angiogenesis and tumor growth by blocking signaling pathways essential for cell proliferation and survival. This mechanism is crucial in cancer biology where angiogenesis plays a pivotal role in tumor development and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis via the mitochondrial pathway.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits VEGFR-2 and EGFR pathways | |
| Apoptosis Induction | Induces mitochondrial apoptosis in cancer cells | |
| Angiogenesis Inhibition | Reduces new blood vessel formation |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
Study on Tumor Growth Inhibition :
- Conducted on xenograft models of breast cancer.
- Results indicated a significant reduction in tumor volume compared to control groups.
- Mechanistic studies highlighted the downregulation of VEGF and its receptors.
-
Synergistic Effects with Chemotherapy :
- Combined with standard chemotherapeutic agents (e.g., Doxorubicin).
- Enhanced cytotoxic effects observed in vitro and in vivo.
- Suggested potential for use as an adjuvant therapy in cancer treatment.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties:
- Inhibition of Cell Proliferation : Demonstrated efficacy in various cancer cell lines.
- Apoptosis Induction : Triggers mitochondrial apoptosis mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits VEGFR-2 and EGFR pathways | |
| Apoptosis Induction | Induces mitochondrial apoptosis in cancer cells | |
| Angiogenesis Inhibition | Reduces new blood vessel formation |
Study on Tumor Growth Inhibition
A preclinical study evaluated the compound's efficacy using xenograft models of breast cancer. Key findings included:
- A significant reduction in tumor volume compared to control groups.
- Mechanistic insights revealed downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptors.
Synergistic Effects with Chemotherapy
Another study investigated the compound's potential as an adjuvant therapy when combined with standard chemotherapeutic agents like Doxorubicin. Results indicated:
- Enhanced cytotoxic effects both in vitro and in vivo.
- Suggestion for its use alongside conventional treatments to improve patient outcomes.
Additional Applications
Beyond oncology, the compound's structure suggests potential applications in:
- Antiviral Research : Similar pyrimidine derivatives have shown activity against viral infections.
- Neuroprotective Agents : Investigations into neurodegenerative diseases may reveal beneficial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Position 7 Substituent: Benzyl (Target) vs. Benzyl (Target) vs. 3-Methoxypropyl (): The methoxypropyl group in introduces ether-based polarity, contrasting with the aromatic hydrophobicity of benzyl.
Functional Group at Position 6 :
- Carboxamide (Target and ) vs. Carboxylic Acid () : The carboxamide group enables dual H-bond donation/acceptation, while the carboxylic acid (pKa ~4–5) is ionized at physiological pH, affecting solubility and target interactions .
N-Substituent: 3-Isopropoxypropyl (Target) vs.
Implications of Structural Variations
- Lipophilicity : The benzyl and isopropoxy groups in the target compound likely elevate LogP compared to and , favoring passive diffusion but risking off-target binding.
- Solubility : The carboxamide in the target and improves water solubility relative to ’s carboxylic acid (dependent on pH).
- Synthetic Complexity : Introducing benzyl and branched alkoxy groups may require multi-step synthesis compared to simpler alkyl/ether analogs .
Research Findings and Methodological Considerations
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) quantify structural overlap but may overlook nuanced bioactivity differences caused by substituents . For example, even minor changes (e.g., benzyl → butyl) can drastically alter kinase selectivity .
- Spectroscopic Characterization : Compounds like and are validated via ¹H/¹³C NMR and HRMS, suggesting analogous protocols for the target compound .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
Synthesis optimization requires a multi-step approach:
- Reaction condition screening : Use statistical design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters efficiently .
- Purification : Employ gradient elution in preparative HPLC with UV-Vis detection, guided by NMR and HRMS data to confirm intermediate purity .
- Yield improvement : Explore microwave-assisted synthesis to reduce reaction times and enhance regioselectivity, as demonstrated in analogous pyrrolo-pyrimidine systems .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : Assign 1H and 13C signals to verify substituent positions (e.g., benzyl and isopropoxypropyl groups). For example, aromatic protons in the benzyl group typically resonate at δ 7.2–7.4 ppm, while isopropoxy methyl groups appear as doublets near δ 1.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate empirical formula .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and amide (N-H) bands around 3300 cm⁻¹ .
Q. What methodologies are effective for assessing compound purity in preclinical studies?
- HPLC with dual detection : Pair UV (λ = 254 nm) and evaporative light scattering (ELS) detectors to quantify impurities below 0.1% .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents or hydrates .
Advanced Research Questions
Q. How can computational tools elucidate the reaction mechanism of this compound’s formation?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate the cyclization step in pyrrolo-pyrimidine synthesis to identify rate-limiting barriers .
- Reaction path screening : Apply automated algorithms (e.g., artificial force-induced reaction, AFIR) to explore plausible pathways and optimize catalytic steps .
- Solvent effect modeling : Employ COSMO-RS to predict solvation energies and select solvents that stabilize intermediates .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Orthogonal assay validation : Compare results from enzymatic inhibition (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporter systems) to rule out false positives .
- Meta-analysis : Use Bayesian statistics to integrate conflicting datasets, weighting studies by assay robustness (e.g., Z’-factor >0.5) .
- Structural-activity modeling : Generate 3D-QSAR models to correlate substituent effects (e.g., benzyl vs. alkyl groups) with potency variations .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H₂O₂) conditions, followed by LC-MS/MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS. Use pseudo-first-order kinetics to calculate half-lives .
- Solid-state stability : Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor crystallinity via XRPD to detect polymorphic transitions .
Q. What advanced techniques validate target engagement in cellular environments?
- Cellular thermal shift assay (CETSA) : Monitor protein melting curves post-treatment to confirm binding to intended targets (e.g., kinases) .
- Photoaffinity labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and click chemistry handle for pull-down and MS-based target identification .
Methodological Resources
- Statistical experimental design : Leverage JMP or Minitab software for DoE, reducing experimental runs by 50–70% while maintaining statistical power .
- Computational workflows : ICReDD’s integrated platform combines quantum mechanics, machine learning, and robotic experimentation for reaction optimization .
- Data integrity : Implement blockchain-based lab notebooks (e.g., SciNote) to ensure traceability and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
